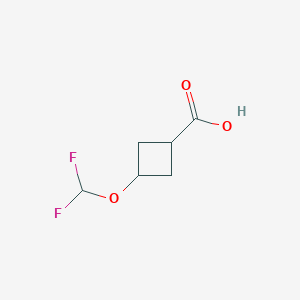

![molecular formula C16H17N5O B2606091 N-(oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine CAS No. 928336-02-1](/img/structure/B2606091.png)

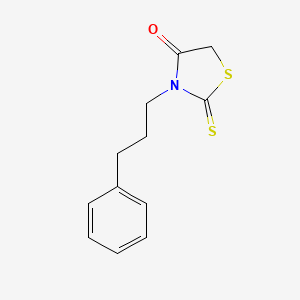

N-(oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound has been synthesized using various methods and has shown promising results in preclinical studies.

Applications De Recherche Scientifique

Synthesis Techniques

Several studies have explored novel synthesis techniques for imidazo[1,2-a]pyridines, which may be related to or could potentially involve compounds similar to N-(oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine. A metal-free sequential dual oxidative amination of C(sp3)-H bonds under ambient conditions has been developed, affording imidazo[1,5-a]pyridines in good to excellent yields through oxidative C-N couplings and one oxidative dehydrogenation process (V. Snieckus & P. Richardson, 2013). Another study described a copper-catalyzed tandem oxidative C–H amination/cyclizations, providing a simple strategy for the synthesis of imidazo[1,2-a]pyridines from readily available acetophenones and 2-aminopyridines (Kasiviswanadharaju Pericherla et al., 2013).

Potential for Drug Synthesis

The synthesis methodologies for imidazo[1,2-a]pyridines, similar to this compound, may contribute to the development of new pharmaceutical compounds. For instance, a copper-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridine under oxidative conditions utilizing ethyl tertiary amines as carbon sources shows broad substrate scope, good functional group tolerance, and diversified products, indicating the potential for creating various pharmacologically active molecules (C. Rao et al., 2017).

Chemical Properties and Applications

The chemical properties of imidazo[1,2-a]pyridines, including those of this compound, are of interest due to their potential applications in medicinal chemistry and materials science. For example, an electrochemical oxidative C-H/N-H cross-coupling for C-N bond formation with hydrogen evolution presents a metal catalyst-free and exogenous-oxidant-free condition for synthesizing C-3 aminated imidazo[1,2-a]pyridines, demonstrating an environmentally friendly approach to constructing these compounds (Yi Yu et al., 2019).

Propriétés

IUPAC Name |

N-(oxan-4-yl)-3-pyridin-3-ylimidazo[1,2-b]pyridazin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O/c1-2-12(10-17-7-1)14-11-18-16-4-3-15(20-21(14)16)19-13-5-8-22-9-6-13/h1-4,7,10-11,13H,5-6,8-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTKYOQQQRPKHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=NN3C(=NC=C3C4=CN=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B2606011.png)

![3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2606019.png)

![7-Methyl-7-azaspiro[3.5]nonan-2-one](/img/structure/B2606020.png)

![2-Methoxyethyl 4-chloro-5-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2606022.png)

![2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride](/img/structure/B2606025.png)

![4-chloro-N-(2-chlorobenzyl)-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2606028.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate](/img/structure/B2606031.png)